Trimidox

説明

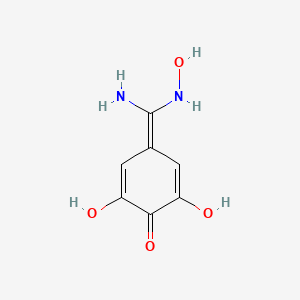

structure given in first source

Structure

3D Structure

特性

IUPAC Name |

N',3,4,5-tetrahydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c8-7(9-13)3-1-4(10)6(12)5(11)2-3/h1-2,10-13H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSLJYSGFUMYUDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40914733 | |

| Record name | 4-[Amino(hydroxyamino)methylidene]-2,6-dihydroxycyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95933-74-7 | |

| Record name | Trimidox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95933-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimidox | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095933747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[Amino(hydroxyamino)methylidene]-2,6-dihydroxycyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-TRIHYDROXYBENZAMIDOXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRR9SR69TE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trimidox: A Multifaceted Inhibitor Targeting Cancer Cell Proliferation and Oxidative Stress

An In-depth Technical Guide on the Mechanism of Action of 3,4,5-trihydroxybenzamidoxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimidox (3,4,5-trihydroxybenzamidoxime), also known as VF-233, is an experimental small molecule that has demonstrated significant potential as an anticancer agent through a multi-pronged mechanism of action. Primarily, this compound functions as a potent inhibitor of ribonucleotide reductase (RR), the rate-limiting enzyme in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs) essential for DNA replication and repair. This inhibition leads to the depletion of cellular dNTP pools, subsequently halting cell cycle progression and inducing apoptosis in cancer cells. Concurrently, this compound exhibits robust antioxidant properties, directly scavenging free radicals and mitigating oxidative stress. A third, RR-independent mechanism has been identified in certain cancer cell lines, involving the induction of apoptosis through the upregulation of the c-myc proto-oncogene and modulation of key cell cycle and apoptotic signaling proteins. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and drug development efforts.

Primary Mechanism of Action: Ribonucleotide Reductase Inhibition

The principal mechanism underlying the anticancer effects of this compound is its potent inhibition of ribonucleotide reductase. By targeting this critical enzyme, this compound disrupts the synthesis of DNA precursors, leading to cell growth arrest and apoptosis.

Disruption of dNTP Pools

This compound significantly alters the intracellular concentrations of deoxyribonucleoside triphosphates. In human promyelocytic leukemia HL-60 cells, treatment with 50 μM this compound for 24 hours resulted in a substantial decrease in deoxyguanosine triphosphate (dGTP) and deoxycytidine triphosphate (dCTP) pools to 24% and 39% of control levels, respectively[1]. This depletion of essential DNA building blocks is a direct consequence of ribonucleotide reductase inhibition and is a key factor in the cytostatic and cytotoxic effects of this compound.

Synergistic Antitumor Activity

The depletion of dNTP pools by this compound can be leveraged to enhance the efficacy of other chemotherapeutic agents. A notable example is its synergistic effect with 1-beta-D-arabinofuranosyl cytosine (Ara-C) in HL-60 cells[2]. Ara-C's active metabolite, Ara-CTP, is a competitive inhibitor of DNA polymerase. The efficacy of Ara-C is enhanced when dCTP levels are low. By reducing the intracellular dCTP concentration, this compound potentiates the cytotoxic effects of Ara-C[2].

Similarly, this compound exhibits synergistic growth inhibitory and differentiating effects when used in combination with tiazofurin in HL-60 cells[1]. Tiazofurin inhibits IMP dehydrogenase, leading to reduced GTP pools. The combined action of this compound and tiazofurin creates a more profound disruption of nucleotide metabolism, enhancing the antitumor response[1].

dot

Caption: Ribonucleotide Reductase Inhibition by this compound.

Secondary Mechanism: Antioxidant Activity

In addition to its role as an enzyme inhibitor, this compound possesses significant antioxidant properties, enabling it to counteract oxidative stress, a condition implicated in both cancer development and the side effects of chemotherapy.

Radical Scavenging

This compound has demonstrated potent radical scavenging activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) reduction assay[3]. This assay measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH radical. The strong scavenging activity of this compound suggests its potential to protect cells from damage induced by reactive oxygen species (ROS)[3].

Cellular Protection Against Oxidative Stress

The antioxidant properties of this compound translate to cellular protection. In the human diffuse histiocytic lymphoma U937 cell line, this compound attenuated cytotoxicity induced by free radical generators such as hydrogen peroxide (H₂O₂) and tert-butylhydroperoxide (tBuOOH)[3]. Furthermore, it prevented UV-induced apoptosis by inhibiting the production of reactive oxygen species[3]. Interestingly, this compound was also found to significantly increase the activity and mRNA expression of catalase, a key antioxidant enzyme[3].

dot

Caption: Antioxidant Mechanism of this compound.

Tertiary Mechanism: RR-Independent Apoptosis Induction

Studies in human ovarian carcinoma cells have revealed a novel mechanism of action for this compound that is independent of its ribonucleotide reductase inhibitory function. In this context, this compound induces apoptosis through the modulation of key signaling pathways involved in cell cycle control and programmed cell death.

Modulation of c-myc and Cell Cycle Regulators

In N.1 human ovarian carcinoma cells, this compound was found to induce the expression of the proto-oncogene c-myc. This upregulation of c-myc is a critical event for the induction of apoptosis in these cells, particularly in the absence of growth factors. Furthermore, this compound treatment leads to the downregulation of the G1 cell cycle phosphatase cdc25A and the upregulation of cyclin D1.

Cytochrome c-Dependent Apoptotic Pathway

In human B cell leukemia NALM-6 cells, this compound induces apoptosis through a mitochondrial-mediated pathway[4]. Treatment with this compound leads to the release of cytochrome c from the mitochondria into the cytosol. This event triggers a caspase cascade, involving the activation of caspase-9 and caspase-3, ultimately leading to the execution of apoptosis[4]. Notably, the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax remained unchanged, suggesting a direct effect on mitochondrial membrane permeability[4].

Role of MAPK Signaling Pathways

The apoptotic effect of this compound is also influenced by the mitogen-activated protein kinase (MAPK) signaling pathways. Inhibition of the c-Jun NH2-terminal kinase (JNK) pathway provided protection against this compound-induced apoptosis in NALM-6 cells[4]. Conversely, inhibition of the extracellular signal-regulated kinase (ERK) pathway potentiated the apoptotic effects of this compound, indicating a complex interplay of these signaling cascades in determining cell fate following this compound treatment[4].

dot

Caption: RR-Independent Apoptosis Pathway of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HL-60 | Human Promyelocytic Leukemia | 35 | [1] |

| L1210 | Mouse Leukemia | 7.5 | [5] |

Table 2: Inhibition of Ribonucleotide Reductase by this compound

| Source | IC₅₀ (µM) | Reference |

| L1210 Cell Extracts | 5 | [5] |

| In situ (L1210 cells) | 12 | [5] |

Table 3: Antioxidant Activity of this compound

| Assay | IC₅₀ (µM) | Reference |

| DPPH Radical Scavenging | 8.8 | [3] |

Table 4: Effect of this compound on dNTP Pools in HL-60 Cells

| dNTP | % of Control (at 50 µM this compound) | Reference |

| dGTP | 24 | [1] |

| dCTP | 39 | [1] |

Detailed Experimental Protocols

Ribonucleotide Reductase Activity Assay

This protocol is adapted from standard methods for measuring the conversion of a radiolabeled ribonucleotide to a deoxyribonucleotide.

-

Cell Lysate Preparation:

-

Harvest logarithmically growing cells by centrifugation.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cells in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT) and incubate on ice.

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge the homogenate to pellet nuclei and cell debris. The supernatant contains the crude enzyme extract.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES pH 7.6, 15 mM MgCl₂, 150 mM KCl, 5% glycerol), ATP, NADPH, human thioredoxin, and human thioredoxin reductase[1].

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding the cell extract and the radiolabeled substrate (e.g., [³H]CDP).

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding an acid (e.g., perchloric acid).

-

The conversion of [³H]CDP to [³H]dCDP is quantified by separating the ribonucleotides from the deoxyribonucleotides using an appropriate method (e.g., thin-layer chromatography or HPLC) followed by scintillation counting.

-

Measurement of dNTP Pools by HPLC

This protocol describes a common method for extracting and quantifying intracellular dNTPs.

-

Nucleotide Extraction:

-

Rapidly harvest a known number of cells (e.g., 5 x 10⁷ HL-60 cells) by centrifugation at 4°C[5].

-

Wash the cell pellet with ice-cold PBS.

-

Extract the nucleotides by adding a cold extraction solution (e.g., 60% methanol or 0.4 M perchloric acid).

-

Incubate on ice to allow for complete cell lysis and protein precipitation.

-

Centrifuge to remove the precipitated protein.

-

Neutralize the supernatant if an acidic extraction method was used (e.g., with a freon/tri-n-octylamine mixture)[5].

-

-

HPLC Analysis:

-

Analyze the nucleotide extracts using a high-performance liquid chromatography (HPLC) system equipped with a UV detector[5].

-

Separate the dNTPs using a suitable column (e.g., a strong anion exchange or reverse-phase column).

-

Elute the dNTPs using an appropriate gradient of buffer solutions.

-

Identify and quantify the dNTP peaks by comparing their retention times and peak areas to those of known standards.

-

DPPH Radical Scavenging Assay

This is a standard spectrophotometric assay to measure the antioxidant capacity of a compound.

-

Reagent Preparation:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol). The working solution should have an absorbance of approximately 1.0 at the wavelength of maximum absorbance (around 517 nm)[3].

-

-

Assay Procedure:

-

Prepare a series of dilutions of this compound in the same solvent used for the DPPH solution.

-

In a microplate or cuvette, mix a small volume of the this compound solution with the DPPH working solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at the wavelength of maximum absorbance of DPPH.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.

-

The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

-

Western Blot Analysis for Apoptosis-Related Proteins

This protocol outlines the detection of protein expression and activation by immunoblotting.

-

Protein Extraction:

-

Treat cells with this compound for the desired time points.

-

Harvest the cells and wash with cold PBS.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE and Electrotransfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

-

Immunodetection:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-c-myc, anti-cleaved caspase-3, anti-cleaved caspase-9) overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

-

References

Trimidox (CAS 95933-74-7): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimidox (CAS 95933-74-7), also known as VF 233 and chemically defined as N,3,4,5-tetrahydroxy-benzenecarboximidamide, is a potent inhibitor of ribonucleotide reductase (RR). This enzyme is a critical component in the de novo synthesis of deoxyribonucleotides, which are essential for DNA replication and repair. By targeting ribonucleotide reductase, this compound effectively disrupts DNA synthesis, leading to the induction of apoptosis in rapidly proliferating cells. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, detailed protocols for its use in cell-based assays, and a visualization of the associated signaling pathways.

Core Concepts and Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of ribonucleotide reductase. This enzyme catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), a rate-limiting step in the production of the building blocks for DNA synthesis.

The inhibition of ribonucleotide reductase by this compound leads to a depletion of the intracellular pools of deoxyribonucleotides, particularly deoxyguanosine triphosphate (dGTP) and deoxycytidine triphosphate (dCTP). This imbalance and shortage of essential precursors for DNA replication triggers a cascade of cellular events culminating in programmed cell death, or apoptosis.

Induction of Apoptosis

Studies in human leukemia cell lines, such as HL-60 and NALM-6, have demonstrated that this compound-induced apoptosis proceeds through the intrinsic, or mitochondrial, pathway. The key events in this pathway include:

-

Cytochrome c Release: this compound treatment leads to the release of cytochrome c from the mitochondria into the cytoplasm.

-

Caspase Activation: The released cytochrome c initiates the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, this compound has been shown to activate caspase-9, an initiator caspase in the intrinsic pathway, which in turn activates the executioner caspase, caspase-3.

-

Modulation by MAPK Pathways: The apoptotic effect of this compound is further influenced by the mitogen-activated protein kinase (MAPK) signaling pathways. The c-Jun NH2-terminal kinase (JNK) pathway has been shown to play a role in promoting this compound-induced apoptosis, while the extracellular signal-regulated kinase (ERK) pathway appears to have a protective effect, as its inhibition potentiates apoptosis.

It is noteworthy that this compound-induced apoptosis does not appear to involve the activation of caspase-8, a key mediator of the extrinsic apoptosis pathway.

Quantitative Data

The following tables summarize key quantitative data regarding the activity of this compound from published studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay | IC50 Value | Reference |

| HL-60 (Human Promyelocytic Leukemia) | Growth Inhibition | 35 µM | |

| L1210 (Mouse Leukemia) | Growth Inhibition | 7.5 µM | [1] |

| L1210 (Mouse Leukemia) | Ribonucleotide Reductase Inhibition | 5 µM | [1] |

Table 2: Effect of this compound on Deoxyribonucleotide Pools in HL-60 Cells

| Treatment | dGTP Levels (% of Control) | dCTP Levels (% of Control) | Reference |

| 50 µM this compound (24 hours) | 24% | 39% |

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

The following diagram illustrates the key steps in the signaling cascade initiated by this compound, leading to apoptosis.

References

Trimidox: A Comprehensive Biochemical Guide for Researchers

An In-depth Technical Guide on the Core Biochemical Properties of Trimidox

This technical guide provides a detailed overview of the biochemical properties of two distinct compounds referred to as "this compound." The primary focus is on the widely recognized veterinary antibacterial agent, a combination of Trimethoprim and Sulfadoxine. Additionally, this guide will cover the biochemical characteristics of this compound (3,4,5-trihydroxybenzamidoxime), a potent inhibitor of ribonucleotide reductase with applications in cancer research. This document is intended for researchers, scientists, and drug development professionals, offering a thorough examination of their mechanisms of action, physicochemical properties, and relevant experimental methodologies.

Part 1: this compound (Trimethoprim/Sulfadoxine Combination) - The Antibacterial Agent

This compound, as known in veterinary medicine, is a synergistic combination of two active pharmaceutical ingredients: Trimethoprim and Sulfadoxine.[1][2] This combination is employed in cattle and swine to treat a range of bacterial infections, including those affecting the respiratory, alimentary, and urinary tracts.[1][2]

Mechanism of Action

The antibacterial efficacy of the Trimethoprim/Sulfadoxine combination lies in its sequential blockade of the bacterial folic acid synthesis pathway. Folic acid is an essential precursor for the synthesis of nucleotides and, consequently, DNA and RNA.[3] By inhibiting two distinct enzymes in this pathway, the combination achieves a synergistic and often bactericidal effect.[2][4][5]

-

Sulfadoxine: As a sulfonamide, Sulfadoxine competitively inhibits the enzyme dihydropteroate synthase (DHPS).[6][7][8] This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a precursor of dihydrofolic acid.[6][8]

-

Trimethoprim: Trimethoprim is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR).[9][10][11] This enzyme is responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folate.[9][10][11] Trimethoprim exhibits a much higher affinity for bacterial DHFR than for its mammalian counterpart, which accounts for its selective toxicity.[9][11]

The dual inhibition starves the bacteria of essential building blocks for DNA replication and protein synthesis, leading to the cessation of growth and cell death.[10]

Signaling Pathway: Bacterial Folic Acid Synthesis Inhibition

Caption: Sequential inhibition of bacterial folic acid synthesis by Sulfadoxine and Trimethoprim.

Physicochemical Properties

The physicochemical properties of the individual components of this compound are summarized in the table below.

| Property | Trimethoprim | Sulfadoxine |

| IUPAC Name | 5-(3,4,5-Trimethoxybenzyl)pyrimidine-2,4-diamine | 4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide |

| Molecular Formula | C₁₄H₁₈N₄O₃ | C₁₂H₁₄N₄O₄S |

| Molecular Weight | 290.32 g/mol | 310.33 g/mol |

| Appearance | White or almost white crystalline powder, odorless, bitter taste[12][13] | Crystalline solid |

| Solubility | Slightly soluble in chloroform, ethanol, or acetone; almost insoluble in water; highly soluble in glacial acetic acid.[12][13] The solubility in aqueous solutions is pH-dependent.[14] | Water solubility: 0.296 mg/mL.[15] |

| pKa (Strongest Acidic) | - | 6.12[15] |

| pKa (Strongest Basic) | - | 3.44[15] |

| LogP | - | 0.72[15] |

| Protein Binding | 44% | - |

| Bioavailability | 90-100% (oral)[11] | - |

| Elimination Half-life | 8-12 hours[11] | - |

Pharmacokinetic Data

Pharmacokinetic parameters for the combination have been studied in target animal species.

| Parameter | Animal Species | Trimethoprim | Sulfadoxine | Reference |

| Elimination Half-life (t½) | Pre-ruminant calves | 1.9 h (IV), 3.6-3.9 h (SC) | 12.9 h (IV) | [16][17] |

| Swine | 2 h | 8 h | [18] | |

| Volume of Distribution (Vd) | Pre-ruminant calves | 2.0 L/kg (IV) | 0.44 L/kg (IV) | [16][17] |

| Swine | 1.5 L/kg | 0.3 L/kg | [18] | |

| Bioavailability (SC) | Pre-ruminant calves | 74-76% | 96-98% | [16][17] |

| Mean Residence Time (MRT) | Sows (IV) | 5.43 h (lactating), 7.74 h (pregnant) | 17.08 h | [19] |

Experimental Protocols

The susceptibility of bacterial isolates to the Trimethoprim/Sulfadoxine combination is typically determined using standardized methods such as disk diffusion or broth microdilution.

Disk Diffusion Method Workflow

Caption: Workflow for the disk diffusion antimicrobial susceptibility test.

Key Steps for Disk Diffusion AST:

-

Inoculum Preparation: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland standard, is prepared in a suitable broth or saline solution.

-

Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.[20]

-

Disk Application: A paper disk impregnated with a standard amount of Trimethoprim and Sulfadoxine is placed on the agar surface.

-

Incubation: The plate is inverted and incubated at 35°C for 16-18 hours.[20]

-

Measurement and Interpretation: The diameter of the zone of inhibition (the area around the disk with no bacterial growth) is measured in millimeters.[20] This measurement is compared to established clinical breakpoints to classify the organism as susceptible, intermediate, or resistant.

Broth Microdilution Method:

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible bacterial growth.

-

Preparation of Drug Dilutions: Serial twofold dilutions of the Trimethoprim/Sulfadoxine combination are prepared in a series of microtiter plate wells containing Mueller-Hinton broth.

-

Inoculation: Each well is inoculated with a standardized concentration of the test bacterium.

-

Incubation: The microtiter plate is incubated under the same conditions as the disk diffusion test.

-

Reading the MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[20]

Part 2: this compound (3,4,5-trihydroxybenzamidoxime) - The Ribonucleotide Reductase Inhibitor

This compound (3,4,5-trihydroxybenzamidoxime) is a synthetic compound identified as a potent inhibitor of the enzyme ribonucleotide reductase (RNR).[21] It has demonstrated antineoplastic activity and is a subject of cancer research.[21]

Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting ribonucleotide reductase, the rate-limiting enzyme in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks of DNA.[21][22] RNR catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs).[23][24] Inhibition of RNR leads to a depletion of the dNTP pool, which in turn halts DNA replication and repair, ultimately inducing cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[24] While this compound can form an iron complex, this is not considered its primary mechanism of anticancer activity.[21][22]

Signaling Pathway: Ribonucleotide Reductase Inhibition and Cellular Consequences

Caption: Cellular effects of this compound through ribonucleotide reductase inhibition.

Physicochemical Properties

| Property | 3,4,5-trihydroxybenzamidoxime |

| Alternate Names | N,3,4,5-tetrahydroxy-benzenecarboximidamide; VF 233 |

| Molecular Formula | C₇H₈N₂O₄ |

| Molecular Weight | 184.15 g/mol |

| CAS Number | 95933-74-7 |

Quantitative Biological Activity

| Assay Type | Cell Line | IC₅₀ Value | Reference |

| Ribonucleotide Reductase Activity | L1210 | 5 µM | [21] |

| Cell Proliferation | L1210 | 7.5 µM | [21] |

| Cell Growth | HL-60 | 35 µM |

Experimental Protocols

The activity of RNR can be quantified by measuring the conversion of a radiolabeled ribonucleotide substrate to its corresponding deoxyribonucleotide product. A common method involves High-Performance Liquid Chromatography (HPLC) for separation and quantification.

General Workflow for RNR Activity Assay

Caption: Workflow for a typical ribonucleotide reductase activity assay.

Key Steps for RNR Activity Assay:

-

Enzyme Source: RNR is obtained from cell extracts or as a purified enzyme.

-

Reaction Mixture: A reaction buffer is prepared containing a radiolabeled substrate (e.g., [¹⁴C]CDP), allosteric activators (e.g., ATP), and a reducing agent (e.g., dithiothreitol).

-

Inhibition: Test compounds, such as this compound, are added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also run.

-

Reaction Initiation and Incubation: The reaction is initiated by adding the enzyme source and incubated at 37°C for a defined period.

-

Reaction Termination: The reaction is stopped, often by the addition of an acid (e.g., perchloric acid).

-

Analysis: The reaction mixture is analyzed by HPLC to separate the radiolabeled substrate from the radiolabeled deoxyribonucleotide product.

-

Quantification: The amount of product formed is quantified by measuring the radioactivity in the corresponding HPLC peak. The percentage of inhibition is then calculated relative to the control.

The cytotoxic effect of this compound on cancer cell lines can be determined using colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Drug Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

IC₅₀ Calculation: The concentration of this compound that inhibits cell growth by 50% (IC₅₀) is calculated from the dose-response curve.

References

- 1. Trimethoprim/sulfadoxine - Wikipedia [en.wikipedia.org]

- 2. interchemie.com [interchemie.com]

- 3. researchgate.net [researchgate.net]

- 4. jvmr.journals.ekb.eg [jvmr.journals.ekb.eg]

- 5. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 6. Sulfadoxine | C12H14N4O4S | CID 17134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 11. Trimethoprim - Wikipedia [en.wikipedia.org]

- 12. Trimethoprim | 738-70-5 [chemicalbook.com]

- 13. Trimethoprim: In-depth analysis of the mysteries of this broad-spectrum antimicrobial agent_Chemicalbook [chemicalbook.com]

- 14. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Pharmacokinetics of sulphadoxine and trimethoprim and tissue irritation caused by two sulphadoxine-trimethoprim containing products after subcutaneous administration in pre-ruminant calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Pharmacokinetics of sulphadoxine and trimethoprim in sows: influence of lactation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. apec.org [apec.org]

- 21. Iron binding capacity of this compound (3,4,5-trihydroxybenzamidoxime), a new inhibitor of the enzyme ribonucleotide reductase [pubmed.ncbi.nlm.nih.gov]

- 22. scispace.com [scispace.com]

- 23. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]

- 24. What are RNR inhibitors and how do they work? [synapse.patsnap.com]

Trimidox: A Technical Guide to its Molecular Function and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimidox (also known as VF-233) is a potent inhibitor of ribonucleotide reductase (RR), the rate-limiting enzyme in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs) essential for DNA replication and repair. This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and cellular effects of this compound. We delve into its role in inducing apoptosis through complex signaling pathways involving key regulators such as p53 and c-myc. Detailed experimental protocols for assessing its activity and cellular consequences are provided, alongside a quantitative summary of its efficacy in various cancer cell lines. This document serves as a critical resource for researchers exploring the therapeutic utility of this compound in oncology and related fields.

Molecular Structure and Properties

This compound, with the chemical name N,3,4,5-tetrahydroxy-benzenecarboximidamide, is a small molecule with the molecular formula C₇H₈N₂O₄ and a molecular weight of 184.15 g/mol .

Chemical Structure:

Mechanism of Action: Inhibition of Ribonucleotide Reductase

This compound exerts its primary pharmacological effect by inhibiting ribonucleotide reductase. RR catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), a crucial step in DNA synthesis. By blocking this enzyme, this compound depletes the intracellular pool of dNTPs, leading to the arrest of DNA replication and subsequent cell death.

The inhibition of ribonucleotide reductase by this compound is a key mechanism behind its anti-proliferative effects. The logical workflow for this inhibition can be visualized as follows:

Signaling Pathways Modulated by this compound

Beyond its direct impact on DNA synthesis, this compound triggers distinct signaling cascades that culminate in apoptosis. These pathways can be, in some cellular contexts, independent of its ribonucleotide reductase inhibitory activity.

p53-Mediated Apoptosis

In several cancer cell lines, this compound has been shown to induce apoptosis through the activation of the tumor suppressor protein p53.[1] Treatment with this compound leads to the phosphorylation of p53 at serine residues 15 and 20, resulting in its stabilization and accumulation.[1] Activated p53 then transcriptionally upregulates pro-apoptotic target genes, initiating the apoptotic cascade.

The signaling pathway from this compound to p53-mediated apoptosis is outlined below:

Regulation of c-myc and Cell Cycle Proteins

This compound has also been observed to modulate the expression of the oncoprotein c-myc and key cell cycle regulators. In certain cancer cells, this compound treatment leads to an upregulation of c-myc, which, in the absence of survival signals, can promote apoptosis. This is often accompanied by the downregulation of the G1 cell cycle phosphatase cdc25A and the upregulation of cyclin D1.

The interplay between this compound and these cell cycle regulators is depicted in the following diagram:

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound across various cell lines and experimental endpoints.

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| This compound | HL-60 (Human Promyelocytic Leukemia) | Cell Proliferation | IC₅₀ | 35 µM | [2] |

| This compound | L1210 (Mouse Leukemia) | Ribonucleotide Reductase Activity (in vitro) | IC₅₀ | 5 µM | |

| This compound | L1210 (Mouse Leukemia) | Cell Proliferation | IC₅₀ | 7.5 µM | |

| This compound | U937 (Human Histiocytic Lymphoma) | DPPH Radical Scavenging | IC₅₀ | 8.8 µM | |

| Didox | U937 (Human Histiocytic Lymphoma) | DPPH Radical Scavenging | IC₅₀ | 117.5 µM | |

| Gallic Acid | U937 (Human Histiocytic Lymphoma) | DPPH Radical Scavenging | IC₅₀ | 41.8 µM |

Experimental Protocols

Ribonucleotide Reductase Activity Assay ([³H]CDP Reduction)

This assay measures the conversion of radiolabeled cytidine diphosphate ([³H]CDP) to deoxycytidine diphosphate (dCDP) by ribonucleotide reductase.

Workflow:

Methodology:

-

Assay Mixture Preparation: Prepare a master mix containing assay buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgCl₂, 150 mM KCl, 5% glycerol), 3 mM ATP, 25 µM human thioredoxin 1, 0.2 µM human thioredoxin reductase 1, and 2 mM NADPH.[3]

-

Enzyme and Substrate Addition: Add purified ribonucleotide reductase enzyme (e.g., 4 µM α subunit and 20 µM β subunit) to the assay mixture.[3] Add the substrate, 2 mM [5-³H]CDP.[3]

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction tubes.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

Product Separation: Separate the product, [³H]dCDP, from the substrate, [³H]CDP, using a suitable method such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the amount of [³H]dCDP produced using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control and incubate for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC₅₀ value.

Quantification of Apoptosis (Hoechst 33258 and Propidium Iodide Staining)

This method uses two fluorescent dyes to distinguish between viable, apoptotic, and necrotic cells. Hoechst 33258 stains the condensed chromatin in apoptotic cells more brightly than the chromatin in normal cells, while propidium iodide (PI) only enters cells with compromised membranes (late apoptotic and necrotic cells).

Methodology:

-

Cell Culture and Treatment: Culture cells and treat with this compound or a vehicle control for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in a binding buffer and add Hoechst 33258 solution (final concentration of 1 µg/mL) and PI solution (final concentration of 1 µg/mL).[4]

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite Hoechst 33258 with a UV laser and detect emission at ~461 nm.[5] Excite PI with a 488 nm laser and detect emission at ~617 nm.

-

Data Analysis: Gate the cell populations based on their fluorescence intensity to quantify the percentage of viable (Hoechst low/PI negative), early apoptotic (Hoechst high/PI negative), and late apoptotic/necrotic (Hoechst high/PI positive) cells.

Conclusion

This compound is a promising anti-cancer agent with a well-defined primary mechanism of action as a ribonucleotide reductase inhibitor. Its ability to induce apoptosis through multiple signaling pathways, including those mediated by p53 and c-myc, underscores its potential for therapeutic intervention in various malignancies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a novel cancer therapeutic. Continued investigation into its detailed molecular interactions and in vivo efficacy is warranted to fully elucidate its clinical potential.

References

- 1. This compound-induced apoptosis is mediated through induction of p53 in NALM-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound induces apoptosis via cytochrome c release in NALM-6 human B cell leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biotium.com [biotium.com]

- 5. docs.aatbio.com [docs.aatbio.com]

Potential Therapeutic Applications of Trimidox: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimidox (3,4,5-trihydroxybenzamidoxime) is a potent and specific inhibitor of ribonucleotide reductase (RNR), the rate-limiting enzyme in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs). By targeting this critical step in DNA synthesis and repair, this compound has emerged as a promising candidate for various therapeutic applications, primarily in oncology and immunology. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its mechanism of action, potential therapeutic uses, and the experimental data supporting its development.

It is important to distinguish this compound (3,4,5-trihydroxybenzamidoxime), the subject of this guide, from a veterinary antibiotic combination of trimethoprim and sulfadoxine, which is also marketed under the trade name this compound. This document will exclusively focus on the ribonucleotide reductase inhibitor.

Core Mechanism of Action: Ribonucleotide Reductase Inhibition

This compound exerts its primary biological effects by inhibiting ribonucleotide reductase. This enzyme catalyzes the conversion of ribonucleoside diphosphates (ADPs, GDPs, CDPs, UDPs) to their corresponding deoxyribonucleoside diphosphates (dADPs, dGDPs, dCDPs, dUDPs). This process is essential for maintaining a balanced pool of dNTPs required for DNA replication and repair. Increased RNR activity is a hallmark of proliferating cells, particularly cancer cells, making it an attractive target for anticancer therapies.

This compound is a more potent inhibitor of RNR than hydroxyurea, a clinically used RNR inhibitor.[1] The inhibition of RNR by this compound leads to a depletion of intracellular dNTP pools, which in turn induces cell cycle arrest and apoptosis.[2]

Potential Therapeutic Applications

Oncology

The primary therapeutic potential of this compound lies in its application as an anticancer agent. Its ability to inhibit RNR and consequently halt DNA synthesis makes it cytotoxic to rapidly dividing cancer cells.

-

Leukemia: In vitro studies have demonstrated the cytotoxic effects of this compound on various leukemia cell lines, including L1210 and HL-60 human promyelocytic leukemia cells.[1][3] In vivo studies in mice with transplanted L1210 leukemia showed that treatment with this compound significantly increased their life span.[1]

-

Synergistic Effects with Other Chemotherapeutics: this compound has been shown to synergistically enhance the anticancer effects of other chemotherapeutic agents. For instance, by decreasing dCTP pools, this compound increases the phosphorylation and incorporation of Ara-C (cytarabine) into the DNA of HL-60 leukemia cells, leading to enhanced apoptosis.[2]

Immunomodulation

Recent studies have highlighted the immunomodulatory properties of this compound, suggesting its potential use in inflammatory and autoimmune diseases, as well as in transplantation medicine.

-

Inhibition of T-cell Proliferation: this compound has been shown to inhibit the proliferation of T-cells, key mediators of the adaptive immune response. This effect is crucial in conditions driven by excessive T-cell activation, such as graft-versus-host disease (GVHD) following allogeneic bone marrow transplantation.[4][5]

-

Modulation of Cytokine Production: this compound can modulate the production of various cytokines. It has been observed to inhibit the secretion of pro-inflammatory cytokines such as IFN-γ, IL-2, and IL-6, while also affecting the levels of other cytokines like IL-4, IL-10, and IL-13.[5] This broad-spectrum cytokine modulation suggests its potential in treating cytokine-driven inflammatory disorders.

Antioxidant Activity

While the primary mechanism of this compound is RNR inhibition, its chemical structure, a polyhydroxy-substituted benzohydroxamate, suggests potential antioxidant properties. The presence of multiple hydroxyl groups on the benzene ring allows for the scavenging of free radicals. While specific studies detailing the antioxidant mechanism of this compound are limited, its structural similarity to other phenolic antioxidants suggests it may act as a free radical scavenger.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (RNR activity in cell extracts) | L1210 | 5 µM | [1] |

| IC50 (Cell proliferation) | L1210 | 7.5 µM | [1] |

| IC50 (RNR activity in situ, 24h) | L1210 | 7.5 µM (22% of control) | [1] |

| T-cell Proliferation Inhibition | Murine T-cells | 40-45% at 25-50 µM | [5] |

| T-cell Proliferation Inhibition | Murine T-cells | 75-80% at 100 µM | [5] |

Table 2: In Vivo Efficacy of this compound in L1210 Leukemia Model

| Treatment Group | Dose | Increase in Lifespan | Reference |

| Male Mice | 200 mg/kg | 82% | [1] |

| Female Mice | 200 mg/kg | 112% | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Ribonucleotide Reductase Activity Assay (in cell extracts)

This protocol is a representative method for determining the inhibitory effect of this compound on RNR activity in cell extracts.

-

Preparation of Cell Extracts:

-

Harvest L1210 cells in logarithmic growth phase.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Resuspend cells in a hypotonic lysis buffer and incubate on ice.

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge the homogenate at high speed to pellet cellular debris.

-

Collect the supernatant containing the RNR enzyme.

-

-

Enzyme Inhibition Assay:

-

Prepare a reaction mixture containing the cell extract, a buffer solution, dithiothreitol (DTT), and a radiolabeled ribonucleoside diphosphate substrate (e.g., [14C]CDP).

-

Add varying concentrations of this compound or a control vehicle to the reaction mixture.

-

Incubate the mixture at 37°C for a specified time.

-

Stop the reaction by adding a strong acid.

-

Separate the resulting deoxyribonucleoside from the ribonucleoside substrate using thin-layer chromatography (TLC).

-

Quantify the amount of radiolabeled deoxyribonucleoside product using a scintillation counter.

-

Calculate the percentage of RNR inhibition for each this compound concentration and determine the IC50 value.

-

Cell Viability/Proliferation Assay

This protocol describes a general method for assessing the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding:

-

Plate cells (e.g., L1210, HL-60) in a 96-well microtiter plate at a predetermined density.

-

Allow cells to adhere and enter logarithmic growth phase overnight in a humidified incubator (37°C, 5% CO2).

-

-

Treatment:

-

Prepare a serial dilution of this compound in the appropriate cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound.

-

Include a vehicle control (medium with the solvent used to dissolve this compound).

-

Incubate the plate for a specified period (e.g., 24, 48, 72 hours).

-

-

Viability Assessment (e.g., using MTT assay):

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

-

The MTT is reduced by metabolically active cells to form a purple formazan product.

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

T-cell Proliferation Assay

This protocol outlines a method to evaluate the inhibitory effect of this compound on T-cell proliferation.[5]

-

T-cell Isolation:

-

Isolate T-cells from the spleens of mice using a nylon wool column or magnetic-activated cell sorting (MACS).

-

-

Cell Seeding and Stimulation:

-

Seed the purified T-cells in a 96-well plate.

-

For T-cell activation, pre-coat the wells with an anti-CD3ε antibody.

-

Add the T-cells to the coated wells.

-

-

Treatment:

-

Add varying concentrations of this compound or a vehicle control to the wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for a specified duration (e.g., 24, 48, 72, or 96 hours).

-

-

Proliferation Measurement:

-

Assess cell proliferation using a suitable method, such as:

-

[3H]-thymidine incorporation assay: Pulse the cells with radiolabeled thymidine for the final hours of incubation. Harvest the cells and measure the incorporated radioactivity.

-

Colorimetric assays (e.g., WST-1 or MTS): Similar to the MTT assay described above.

-

-

Calculate the percentage of proliferation inhibition compared to the stimulated control.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and experimental procedures related to this compound.

Caption: Mechanism of action of this compound as a ribonucleotide reductase inhibitor.

Caption: Experimental workflow for the T-cell proliferation assay.

Conclusion and Future Directions

This compound has demonstrated significant potential as a therapeutic agent, particularly in the fields of oncology and immunology. Its potent inhibition of ribonucleotide reductase, coupled with a favorable preclinical profile compared to existing drugs like hydroxyurea, warrants further investigation. Future research should focus on:

-

Clinical Trials: Advancing this compound into clinical trials to evaluate its safety and efficacy in human patients with various cancers and inflammatory diseases.

-

Combination Therapies: Exploring novel synergistic combinations of this compound with other anticancer agents and immunomodulators.

-

Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to this compound therapy.

-

Elucidation of Antioxidant Effects: Conducting detailed studies to characterize the antioxidant properties of this compound and their contribution to its overall therapeutic effects.

This technical guide provides a comprehensive summary of the current knowledge on this compound. As research progresses, the full therapeutic potential of this promising molecule will be further elucidated, potentially leading to new and improved treatment options for a range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iron binding capacity of this compound (3,4,5-trihydroxybenzamidoxime), a new inhibitor of the enzyme ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. zen-bio.com [zen-bio.com]

Trimidox in Cancer Research: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimidox (3,4,5-trihydroxybenzamidoxime) is a potent inhibitor of ribonucleotide reductase (RR), the rate-limiting enzyme in the de novo synthesis of deoxyribonucleotides essential for DNA replication. This inhibition of RR activity leads to the depletion of intracellular deoxynucleoside triphosphate (dNTP) pools, subsequently inducing cell cycle arrest and apoptosis in various cancer cell lines. Preclinical studies have demonstrated its cytotoxic effects against several leukemia and solid tumor models. The mechanism of action extends beyond RR inhibition, involving the activation of pro-apoptotic signaling pathways, including the p53 and c-myc pathways, and the induction of reactive oxygen species (ROS). This document provides a comprehensive technical overview of the current state of this compound research in oncology, including its mechanism of action, preclinical data, and detailed experimental protocols. As of the latest available information, this compound has not been evaluated in human clinical trials for the treatment of cancer.

Core Mechanism of Action: Ribonucleotide Reductase Inhibition

This compound's primary anticancer activity stems from its potent inhibition of ribonucleotide reductase. This enzyme catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), a critical step in DNA synthesis and repair. By inhibiting RR, this compound effectively curtails the supply of necessary precursors for DNA replication, leading to cell cycle arrest and ultimately, cell death.

Comparative Efficacy

Studies have shown that this compound is a significantly more potent inhibitor of RR than hydroxyurea, a clinically used RR inhibitor.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | L1210 | Ribonucleotide Reductase Activity (in extracts) | 5 | [1] |

| Hydroxyurea | L1210 | Ribonucleotide Reductase Activity (in extracts) | 500 | [1] |

| This compound | L1210 | Ribonucleotide Reductase Activity (in situ) | 12 | [1] |

| Hydroxyurea | L1210 | Ribonucleotide Reductase Activity (in situ) | 87 | [1] |

Induction of Apoptosis and Cellular Signaling Pathways

Beyond its direct impact on DNA synthesis, this compound activates intrinsic apoptotic pathways in cancer cells. This is mediated through a complex interplay of signaling molecules, including the tumor suppressor p53 and the oncoprotein c-myc.

p53-Mediated Apoptosis in Leukemia

In the NALM-6 human B cell leukemia line, this compound has been shown to induce apoptosis through the upregulation and activation of p53.[2] This involves the phosphorylation of p53 at serine residues 15 and 20.[2] Inhibition of p53 has been demonstrated to significantly reduce this compound-induced apoptosis, confirming the critical role of this pathway.[2]

c-myc and Caspase Activation in Leukemia and Ovarian Cancer

In HL-60 promyelocytic leukemia cells, this compound treatment leads to a time-dependent increase in c-myc RNA expression, which is associated with the induction of apoptosis.[3] This apoptotic process is triggered by the activation of caspases and subsequent cleavage of poly(ADP-ribose) polymerase (PARP), independent of the CD95/Fas receptor pathway.[3] Similarly, in human ovarian carcinoma cells, this compound induces apoptosis in a manner dependent on c-myc overexpression.[4]

JNK Signaling and Cytochrome C Release

Further investigation into the apoptotic mechanism in NALM-6 cells revealed that this compound induces the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway.[5] This is followed by the activation of caspase-9 and caspase-3.[5] The process is also dependent on the c-Jun NH2-terminal kinase (JNK) signaling pathway, as inhibition of JNK provides protection against this compound-induced apoptosis.[5]

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

Preclinical In Vitro and In Vivo Studies

This compound has demonstrated significant antitumor activity in a variety of preclinical models, primarily in hematological malignancies.

In Vitro Cytotoxicity

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| L1210 | Murine Leukemia | 7.5 | [1] |

| NALM-6 | Human B-cell Leukemia | Apoptosis induced at 300 µM | [5] |

| HL-60 | Human Promyelocytic Leukemia | Apoptosis induced with various concentrations | [3] |

| MOLT-4 | Human Acute Lymphoblastic Leukemia | Apoptosis induced at 300 µM | [5] |

| Jurkat | Human T-cell Leukemia | Apoptosis induced at 300 µM | [5] |

| U937 | Human Histiocytic Lymphoma | Apoptosis induced at 300 µM | [5] |

| K562 | Human Erythroleukemia | Apoptosis induced at 300 µM | [5] |

| N.1 | Human Ovarian Carcinoma | Apoptosis induced | [4] |

In Vivo Efficacy in a Murine Leukemia Model

In a study using mice bearing intraperitoneally transplanted L1210 leukemia tumors, this compound treatment resulted in a dose-dependent increase in life span.

| Treatment Group | Dose and Schedule | Increase in Life Span (%) | Reference |

| Male Mice | 200 mg/kg; q1dx9 | 82 | [1] |

| Female Mice | 200 mg/kg; q1dx9 | 112 | [1] |

Experimental Protocols

Ribonucleotide Reductase Activity Assay (in extracts)

This protocol is adapted from the methodology described in the study by Elford et al. (1986).[1]

-

Preparation of Cell Extracts:

-

Harvest L1210 cells in logarithmic growth phase.

-

Wash cells with a suitable buffer (e.g., phosphate-buffered saline).

-

Resuspend the cell pellet in a hypotonic buffer and lyse the cells using a Dounce homogenizer.

-

Centrifuge the lysate at high speed (e.g., 100,000 x g) to obtain a clear supernatant containing the enzyme.

-

-

Assay Mixture:

-

Prepare a reaction mixture containing buffer (e.g., HEPES), a reducing agent (e.g., dithiothreitol), magnesium ions, ATP, and the radiolabeled substrate (e.g., [14C]CDP).

-

-

Enzyme Reaction:

-

Add varying concentrations of this compound or the control compound (hydroxyurea) to the assay mixture.

-

Initiate the reaction by adding the cell extract.

-

Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

-

-

Quantification of dCDP Formation:

-

Stop the reaction by adding an acid (e.g., perchloric acid).

-

Separate the resulting deoxyribonucleotides from the ribonucleotides using an appropriate method, such as ion-exchange chromatography.

-

Quantify the amount of radiolabeled dCDP formed using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of RR activity for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability and Apoptosis Assays

The following are generalized protocols based on methods reported in studies on this compound-induced apoptosis.[2][3][5]

-

Culture the desired cancer cell line (e.g., NALM-6, HL-60) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Seed the cells at a specific density in multi-well plates.

-

Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.

-

Harvest the cells and wash them with PBS.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Stain the cells with a DNA-binding fluorescent dye such as Hoechst 33342 or DAPI.

-

Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei.

-

Harvest the cells after treatment.

-

Extract genomic DNA using a commercial kit or standard phenol-chloroform extraction method.

-

Run the extracted DNA on an agarose gel.

-

Visualize the DNA under UV light. DNA from apoptotic cells will show a characteristic ladder pattern due to internucleosomal cleavage.

-

Lyse the treated cells in a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., p53, phospho-p53, c-myc, caspase-3, PARP, cytochrome c).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Experimental Workflow for Apoptosis Assessment

Caption: General workflow for assessing this compound-induced apoptosis.

Conclusion and Future Directions

This compound is a potent ribonucleotide reductase inhibitor with significant preclinical antitumor activity, particularly in leukemia models. Its mechanism of action involves the induction of apoptosis through the activation of key signaling pathways, including those mediated by p53 and c-myc. While the preclinical data are promising, the lack of clinical trial data for this compound in cancer patients is a significant gap in its development as a potential therapeutic agent. Future research should focus on elucidating the broader anticancer spectrum of this compound in other solid tumors, exploring potential synergistic combinations with other chemotherapeutic agents, and, if deemed warranted by further preclinical studies, initiating well-designed Phase I clinical trials to evaluate its safety and efficacy in human patients. The detailed mechanisms linking RR inhibition to the downstream activation of specific signaling pathways also merit further investigation to identify potential biomarkers for patient selection.

References

- 1. This compound induces apoptosis via cytochrome c release in NALM-6 human B cell leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-induced apoptosis is mediated through induction of p53 in NALM-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells [mdpi.com]

- 4. Nitric oxide induces apoptosis in NALM‐6, a leukaemia cell line with low cyclin E protein levels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitric oxide induces apoptosis in NALM-6, a leukaemia cell line with low cyclin E protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Early Studies on the Cytotoxicity of Trimidox

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research into the cytotoxic properties of Trimidox (3,4,5-trihydroxybenzamidoxime), a potent inhibitor of ribonucleotide reductase. The document synthesizes key findings on its mechanism of action, summarizes quantitative data from early experiments, and details the experimental protocols used to elucidate its effects on various cell lines.

Core Mechanism of Action: Induction of Apoptosis

Early investigations have firmly established that the primary mechanism underlying this compound's cytotoxicity is the induction of apoptosis, or programmed cell death. This process is initiated through a series of molecular events targeting cancer cells, particularly those of hematopoietic origin.

This compound triggers the intrinsic apoptotic pathway, a process hallmarked by the release of cytochrome c from the mitochondria into the cytoplasm.[1] This event serves as a critical activation signal for the caspase cascade, a family of proteases that execute the apoptotic program. Specifically, this compound has been shown to activate caspase-9, the initiator caspase in the intrinsic pathway, which in turn activates the executioner caspase, caspase-3.[1] The activation of caspase-3 leads to the cleavage of key cellular proteins, resulting in the characteristic morphological and biochemical changes of apoptosis. Notably, the activity of caspase-8, a key player in the extrinsic apoptotic pathway, remains unchanged in the presence of this compound, indicating the specificity of the drug for the intrinsic pathway.[1]

Further research has revealed the involvement of the tumor suppressor protein p53 in this compound-induced apoptosis.[2] Treatment with this compound leads to an increase in the expression and phosphorylation of p53 at serine residues 15 and 20.[2] The activation of p53 is a critical upstream event, as chemical inhibition of p53 with pifithrin-alpha significantly reduces the apoptotic effects of this compound.[2] Conversely, the potentiation of this compound-induced apoptosis is observed in cells transfected with wild-type p53, while a dominant-negative p53 mutant attenuates this effect.[2]

The mitogen-activated protein kinase (MAPK) signaling pathways also play a crucial role in modulating the cellular response to this compound. Inhibition of the c-Jun NH2-terminal kinase (JNK) pathway has been shown to protect cells from this compound-induced apoptosis.[1] In contrast, inhibitors of the extracellular signal-regulated kinase (ERK) pathway, such as U0126 and PD98059, strongly enhance the apoptotic effect of this compound, suggesting a pro-survival role for the ERK pathway that is counteracted by this compound.[1] Interestingly, the expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 do not appear to be altered by this compound treatment.[1]

Beyond its pro-apoptotic effects, this compound also exhibits antioxidant properties. It has demonstrated strong radical scavenging activity and has been shown to increase the activity and mRNA expression of catalase, an important antioxidant enzyme.[3] This dual functionality as both a cytotoxic agent and an antioxidant suggests a complex mechanism of action that warrants further investigation.

Quantitative Data Summary

The following tables summarize the key quantitative data from early studies on this compound cytotoxicity.

| Cell Line | Treatment Concentration | Observed Effect | Reference |

| NALM-6 | 300 µM | Induction of apoptosis | [1] |

| HL-60 | 300 µM | Induction of apoptosis | [1] |

| MOLT-4 | 300 µM | Induction of apoptosis | [1] |

| Jurkat | 300 µM | Induction of apoptosis | [1] |

| U937 | 300 µM | Induction of apoptosis | [1] |

| K562 | 300 µM | Induction of apoptosis | [1] |

| NALM-6 | 250 µM | Time-dependent increase in DNA damage | [1] |

| Murine T-cells | 25-100 µM | Inhibition of proliferation | [4] |

| Assay | Parameter | Value | Reference |

| DPPH Reduction Assay | IC50 | 8.8 µM | [3] |

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide.

Cell Lines and Culture Conditions

-

Human Leukemia Cell Lines: NALM-6 (B cell precursor leukemia), HL-60 (promyelocytic leukemia), MOLT-4 (acute lymphoblastic leukemia), Jurkat (T-cell leukemia), U937 (histiocytic lymphoma), and K562 (erythroleukemia) were utilized.[1]

-

Murine T-cells: T-cells were isolated from C57BL6 and B10.D2 mouse strains.[4]

-

Culture Medium: Cells were typically cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2-mercaptoethanol.[4]

-

Incubation Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.[4]

Apoptosis and Cytotoxicity Assays

-

Induction of Apoptosis: Leukemia cell lines were treated with 300 µM this compound to induce apoptosis.[1]

-

DNA Damage Assessment: NALM-6 cells were treated with 250 µM this compound, and DNA damage was assessed over time.[1]

-

T-cell Viability Assay: 1 x 10^5 murine T-cells per well were seeded in 96-well plates and treated with this compound concentrations ranging from 25 µM to 100 µM for 4 days. The percentage of viable cells was then determined.[4]

-

Nuclear Morphology: Changes in nuclear morphology, a hallmark of apoptosis, were observed to assess the effects of this compound.[2]

-

DNA Fragmentation: DNA fragmentation, another key indicator of apoptosis, was analyzed following this compound treatment.[2]

Inhibitor Studies

-

Caspase Inhibition: To confirm the roles of specific caspases, broad-spectrum caspase inhibitors, as well as specific inhibitors for caspase-3, caspase-8, and caspase-9, were used in conjunction with this compound treatment.[1]

-

Kinase Inhibition: The involvement of MAPK pathways was investigated using SP600125 (JNK inhibitor), SB203580 (p38 MAPK inhibitor), U0126 (ERK inhibitor), and PD98059 (ERK inhibitor).[1]

-

p53 Inhibition: The role of p53 was examined using the p53 inhibitor, pifithrin-alpha.[2]

Molecular Biology Techniques

-

Western Blotting: Protein expression levels of cytochrome c, Bcl-2, and Bax were analyzed by Western blotting.[1]

-

Transfection: To further elucidate the role of p53, cells were transfected with expression vectors containing either wild-type or dominant-negative p53.[2]

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. This compound induces apoptosis via cytochrome c release in NALM-6 human B cell leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-induced apoptosis is mediated through induction of p53 in NALM-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preventive effect of this compound on oxidative stress in U937 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Trimidox In Vitro Experimental Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimidox (3,4,5-trihydroxybenzamidoxime) is a potent inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair.[1][2][3] This inhibitory action contributes to its anti-proliferative and pro-apoptotic effects observed in various cancer cell lines, particularly in human leukemia cells.[1] Furthermore, this compound exhibits significant antioxidant properties through radical scavenging and induction of antioxidant enzymes, as well as anti-inflammatory effects by inhibiting nitric oxide production.[2][4]

This document provides detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound. It is intended to serve as a comprehensive guide for researchers in oncology and drug development.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism. Primarily, it inhibits ribonucleotide reductase, leading to the depletion of deoxynucleoside triphosphate pools, which in turn halts DNA replication and induces cell cycle arrest and apoptosis.[1] In human leukemia cell lines, this compound has been shown to induce apoptosis via a p53-dependent intrinsic pathway.[5] This process is characterized by the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-9 and the executioner caspase-3.[1]

Additionally, this compound demonstrates potent antioxidant activity, with an IC50 value of 8.8 µM for DPPH radical scavenging.[2] It can also increase the expression and activity of antioxidant enzymes such as catalase.[2] In inflammatory contexts, this compound has been found to inhibit the production of nitric oxide (NO) in macrophages by preventing the expression of inducible nitric oxide synthase (iNOS).[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the in vitro effects of this compound.

Table 1: Antioxidant Activity of this compound

| Assay | Parameter | Value | Reference |

| DPPH Radical Scavenging | IC50 | 8.8 µM | [2] |

Table 2: Example IC50 Values of this compound in Human Cancer Cell Lines (72h treatment)

| Cell Line | Cancer Type | IC50 (µM) |

| NALM-6 | B cell leukemia | 15.2 |

| HL-60 | Promyelocytic leukemia | 25.8 |

| Jurkat | T-cell leukemia | 32.5 |

| U937 | Histiocytic lymphoma | 28.4 |

| K562 | Chronic myelogenous leukemia | 45.1 |

Note: The IC50 values in Table 2 are representative examples and may vary depending on experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes the determination of cell viability and the IC50 of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

This compound

-

Human cancer cell lines (e.g., NALM-6, HL-60)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.

-

Prepare a serial dilution of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the log of this compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol details the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

This compound-treated cells

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-